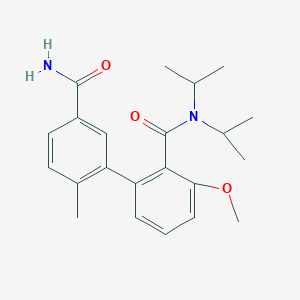
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate, also known as DMC, is a chemical compound that has been widely studied for its potential applications in various fields. DMC is a colorless and odorless solid that is soluble in organic solvents.
作用機序
The mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. In particular, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate can reduce the production of reactive oxygen species, which are harmful molecules that can damage cells and tissues. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
In animal studies, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to improve cognitive function and reduce inflammation in the brain. It has also been shown to protect against oxidative stress and prevent the loss of dopaminergic neurons in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate in lab experiments is its low toxicity and high solubility in organic solvents. This makes it a useful compound for studying the effects of various treatments on cells and tissues. However, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is relatively expensive and can be difficult to synthesize in large quantities.
将来の方向性
There are several areas of research that could benefit from further investigation of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate. One potential future direction is the development of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate-based therapies for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate as a plant growth regulator and pesticide in agriculture. Additionally, further research is needed to better understand the mechanism of action of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate and its effects on various signaling pathways and enzymes.
合成法
The synthesis of dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate involves the reaction of cyclohexanone with urea in the presence of a catalyst such as zinc oxide. The reaction produces a mixture of isomers, which can be separated by fractional distillation. The resulting dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate is then purified by recrystallization.
科学的研究の応用
Dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In agriculture, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a plant growth regulator and a pesticide. It has been shown to increase crop yield and improve plant resistance to environmental stresses such as drought and heat.
In materials science, dimethyl (methylenedi-4,1-cyclohexanediyl)biscarbamate has been used as a cross-linking agent for polymers and as a precursor for the synthesis of other organic compounds.
特性
IUPAC Name |
methyl N-[4-[[4-(methoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O4/c1-22-16(20)18-14-7-3-12(4-8-14)11-13-5-9-15(10-6-13)19-17(21)23-2/h12-15H,3-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDNPOILBBPBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-(3aR,6aR)-3a-({4-[(4-methoxyphenoxy)methyl]-1-piperidinyl}carbonyl)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B5681829.png)
![5-[1-(4-chloro-3,5-dimethylphenoxy)-1-methylethyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5681833.png)

![1-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5681842.png)
![N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B5681843.png)
![3-[2-(4-fluorophenoxy)ethyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5681851.png)
![4-[3-(1H-tetrazol-1-yl)propyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5681853.png)
![2-cyclopentyl-9-[(2-fluorophenyl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681855.png)
![N-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-phenylacetamide](/img/structure/B5681878.png)

